molecular formula C9H14N2OS B2530974 Piperidine, 4-[(2-thiazolyloxy)methyl]- CAS No. 1249342-93-5

Piperidine, 4-[(2-thiazolyloxy)methyl]-

Cat. No. B2530974
CAS RN: 1249342-93-5
M. Wt: 198.28
InChI Key: LATZTKNZYIUTMO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Piperidine, 4-[(2-thiazolyloxy)methyl]- is a derivative of piperidine . Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids .


Synthesis Analysis

The synthesis of piperidine derivatives has been a topic of interest in recent scientific literature . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry . Various intra- and intermolecular reactions lead to the formation of various piperidine derivatives: substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones .


Molecular Structure Analysis

The molecular formula of Piperidine, 4-[(2-thiazolyloxy)methyl]- is C9H14N2OS. Piperidine is a six-membered heterocycle including one nitrogen atom and five carbon atoms in the sp3-hybridized state .


Chemical Reactions Analysis

Piperidine-containing compounds represent one of the most important synthetic medicinal blocks for drugs construction . More than 7000 piperidine-related papers were published during the last five years according to Sci-Finder . This indicates the significance of piperidine in the field of chemical reactions and synthesis .

Scientific Research Applications

Medicinal Chemistry and Drug Design

Piperidines are crucial building blocks in drug design due to their diverse pharmacophoric properties. The compound’s structure can be modified to enhance bioavailability, target specificity, and minimize side effects. Researchers have explored various synthetic routes to create novel piperidine-based drugs. For instance, the synthesis of substituted piperidines has led to potent antiviral, antitumor, and anti-inflammatory agents .

Spiropiperidines in Chemical Biology

Spiropiperidines, a class of piperidine derivatives, exhibit unique structural features. They have been investigated for their potential as enzyme inhibitors, protein-protein interaction disruptors, and modulators of cellular processes. Researchers have developed synthetic strategies to access diverse spiropiperidine scaffolds, enabling the discovery of new bioactive compounds .

Condensed Piperidines in Natural Product Chemistry

Natural products containing condensed piperidine rings play a significant role in drug discovery. Alkaloids like solanidine and coniine contain condensed piperidine moieties. These compounds exhibit diverse biological activities, including antitumor, antifungal, and analgesic effects. Understanding their biosynthesis and isolation is crucial for drug development .

Piperidinones: Versatile Intermediates

Piperidinones serve as versatile intermediates in organic synthesis. Researchers have explored their use in constructing complex molecules, such as alkaloids and natural products. The hydrogenation , cyclization , and amination of piperidinones provide access to diverse chemical space. These intermediates are valuable for designing novel drugs and functional materials .

Multicomponent Reactions (MCRs)

MCRs involving piperidines have gained attention for their efficiency and diversity. Researchers combine multiple reactants in a single step to form complex piperidine derivatives. MCRs enable rapid access to structurally diverse libraries, making them valuable for drug discovery and chemical biology .

Biological Evaluation and Pharmacological Activity

Scientists continue to evaluate the biological properties of synthetic and natural piperidines. These studies include assessing their antimicrobial , antiviral , antitumor , and anti-inflammatory activities. Piperidine-containing compounds have shown promise as potential drug candidates, and ongoing research aims to uncover their mechanisms of action and optimize their pharmacological profiles .

Safety and Hazards

The safety data sheet for piperine, a piperidine derivative, indicates that it is harmful if swallowed . It is recommended to wash face, hands, and any exposed skin thoroughly after handling and not to eat, drink, or smoke when using this product .

Future Directions

Piperidine derivatives are being utilized in different ways as anticancer, antiviral, antimalarial, antimicrobial, antifungal, antihypertension, analgesic, anti-inflammatory, anti-Alzheimer, antipsychotic and/or anticoagulant agents . This indicates the potential for future research and development in this field .

properties

IUPAC Name

2-(piperidin-4-ylmethoxy)-1,3-thiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14N2OS/c1-3-10-4-2-8(1)7-12-9-11-5-6-13-9/h5-6,8,10H,1-4,7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LATZTKNZYIUTMO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC1COC2=NC=CS2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

198.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-[(1,3-Thiazol-2-yloxy)methyl]piperidine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.